molecular formula C7H7BrS B8000423 2-Bromo-3-(2-thienyl)-1-propene

2-Bromo-3-(2-thienyl)-1-propene

Cat. No.: B8000423
M. Wt: 203.10 g/mol
InChI Key: ORFTXUKONCEGQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-3-(2-thienyl)-1-propene is a useful research compound. Its molecular formula is C7H7BrS and its molecular weight is 203.10 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(2-bromoprop-2-enyl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrS/c1-6(8)5-7-3-2-4-9-7/h2-4H,1,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFTXUKONCEGQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC=CS1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 1000 ml 3-necked round-bottomed flask was fitted with a mechanical stirrer through a mineral oil sealed bearing, a reflux condenser and a 1000 ml addition funnel. A mixture of 70 g of 2,3-dibromopropene and 100 ml of dry ethyl ether was added. The flask was now cooled to 0° C. in acetone/dry-ice and a solution of thienyl magnesium bromide, prepared from 7.8 of magnesium 50 g of 2-bromothiophene (0.31 mol) and 260 ml of dry ether was added at such a rate so that the temperature did not exceed 38° C. The addition took about 1.5 hrs. Stirring was continued and the acetone/dry-ice bath was replaced with a heating mantle. The mixture was gently refluxed for 1.5 hrs. after which time the flask was again cooled and a solution of 5 ml of 36% hydrochloric acid and 200 g of ice were added. The contents of the flask were then transferred to a separatory funnel, and the ether layer was separated and dried over anhydrous sodium sulfate. The ether was distilled off and the residue was fractionated under reduced pressure (65°-78° C./0.5 mm) yielding 41.8 g (67 percent of theory). The residue, 26 g, consisted mainly of diphenyl, m.p. 69°-71° C.
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
thienyl magnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
0.31 mol
Type
reactant
Reaction Step Two
Name
Quantity
260 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Three
Name
acetone dry-ice
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
acetone dry-ice
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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